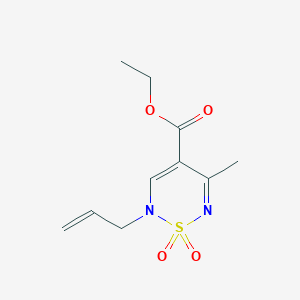![molecular formula C18H24ClN3O2 B6471558 3-chloro-4-[(1-{[5-(propan-2-yl)-1,3-oxazol-4-yl]methyl}piperidin-4-yl)methoxy]pyridine CAS No. 2640881-53-2](/img/structure/B6471558.png)
3-chloro-4-[(1-{[5-(propan-2-yl)-1,3-oxazol-4-yl]methyl}piperidin-4-yl)methoxy]pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-chloro-4-[(1-{[5-(propan-2-yl)-1,3-oxazol-4-yl]methyl}piperidin-4-yl)methoxy]pyridine is an organic compound with intricate chemical architecture
准备方法
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis generally begins with commercially available raw materials such as 4-chloropyridine, 4-piperidone, and 4-isopropyl-1,3-oxazole.
Steps:
Step 1: Formation of the piperidine intermediate by reacting 4-piperidone with 5-(propan-2-yl)-1,3-oxazole under acidic conditions.
Step 2: Alkylation of the piperidine intermediate with 4-chloropyridine in the presence of a base like potassium carbonate (K2CO3) and a suitable solvent such as dimethylformamide (DMF).
Step 3: Purification and isolation of the final product through crystallization or column chromatography.
Industrial Production Methods:
Industrial production typically involves optimizing the above synthetic route for scalability. Process intensification techniques such as continuous flow chemistry and advanced purification methods are often employed to increase yield and purity while minimizing costs.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions may involve agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to convert any ketone groups back into alcohols.
Substitution: The chlorine atom in the pyridine ring can be substituted with nucleophiles under certain conditions, making the compound versatile for further functionalization.
Common Reagents and Conditions:
Oxidation: KMnO4 in an alkaline medium.
Reduction: NaBH4 in methanol or LiAlH4 in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products:
Oxidation: Formation of various pyridine derivatives.
Reduction: Conversion to alcohol derivatives.
Substitution: A wide range of substituted pyridine compounds, each with unique properties.
科学研究应用
Chemistry:
Building Blocks: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Plays a role in various catalytic reactions due to its unique structure.
Biology:
Enzyme Inhibition: Studied for its potential as an inhibitor of specific enzymes, impacting biological pathways.
Medicine:
Drug Development: Research into its potential as a lead compound in the development of new pharmaceuticals.
Industry:
Material Science: Investigated for its applications in the development of new materials with specialized properties.
Agrochemicals: Potential use as an intermediate in the synthesis of agrochemicals.
作用机制
The compound exerts its effects primarily through its interaction with biological macromolecules, typically proteins. Its unique structure allows it to bind to specific active sites, inhibiting or modifying the function of enzymes and receptors. Pathways involved include:
Enzyme Inhibition: Blocking enzymatic activity by binding to the active site.
Receptor Modulation: Altering the function of cellular receptors involved in signal transduction.
相似化合物的比较
3-chloro-4-(morpholin-4-yl)pyridine: Lacks the oxazole ring, making it less versatile.
4-[(1-{[5-(propan-2-yl)-1,3-oxazol-4-yl]methyl}piperidin-4-yl)methoxy]pyridine: Similar structure but without the chlorine atom, affecting its reactivity.
Hopefully, this gives you a comprehensive overview of 3-chloro-4-[(1-{[5-(propan-2-yl)-1,3-oxazol-4-yl]methyl}piperidin-4-yl)methoxy]pyridine. If there are specific areas you'd like to delve into further, just let me know!
属性
IUPAC Name |
4-[[4-[(3-chloropyridin-4-yl)oxymethyl]piperidin-1-yl]methyl]-5-propan-2-yl-1,3-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24ClN3O2/c1-13(2)18-16(21-12-24-18)10-22-7-4-14(5-8-22)11-23-17-3-6-20-9-15(17)19/h3,6,9,12-14H,4-5,7-8,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSCZTPGNQLAEAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(N=CO1)CN2CCC(CC2)COC3=C(C=NC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-[2-(pyrrolidine-1-carbonyl)morpholin-4-yl]acetamide](/img/structure/B6471477.png)

![4-({1-[(5-methylthiophen-2-yl)methyl]azetidin-3-yl}oxy)pyridine](/img/structure/B6471486.png)
![2-[3-(thiomorpholine-4-carbonyl)piperidin-1-yl]acetamide](/img/structure/B6471495.png)
![N-cyclopropyl-4-[(3,4-dichlorophenyl)methyl]morpholine-2-carboxamide](/img/structure/B6471506.png)
![4-[1-(6-ethyl-5-fluoropyrimidin-4-yl)piperidine-3-carbonyl]thiomorpholine](/img/structure/B6471508.png)
![4-[3-(thiomorpholine-4-carbonyl)piperidin-1-yl]-5,6,7,8-tetrahydroquinazoline](/img/structure/B6471513.png)
![4-{1-[2-(methylsulfanyl)pyrimidin-4-yl]piperidine-3-carbonyl}thiomorpholine](/img/structure/B6471519.png)
![2-{4-[2-(dimethylamino)pyrimidin-4-yl]piperazin-1-yl}-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B6471544.png)
![N-tert-butyl-1-[(3,5-difluorophenyl)methyl]pyrrolidine-3-carboxamide](/img/structure/B6471547.png)
![1-[1-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)piperidin-4-yl]-3-[(oxolan-2-yl)methyl]urea](/img/structure/B6471551.png)
![3-methyl-2-{[1-(5-methyl-1,3-thiazol-2-yl)piperidin-4-yl]methoxy}pyridine](/img/structure/B6471561.png)
![benzyl(methyl)({5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}methyl)amine](/img/structure/B6471569.png)
![2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-4-(trifluoromethyl)pyrimidine](/img/structure/B6471578.png)
